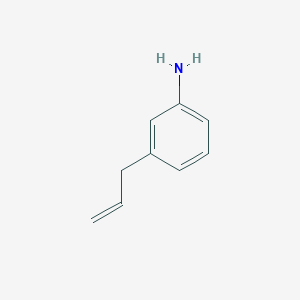

3-(Prop-2-EN-1-YL)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

3-prop-2-enylaniline |

InChI |

InChI=1S/C9H11N/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4,10H2 |

InChI Key |

SHXGANRRXLFVEQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Prop 2 En 1 Yl Aniline and Its Structural Analogs

Direct Synthetic Routes for 3-(Prop-2-en-1-yl)aniline

The direct synthesis of this compound, also known as 3-allylaniline, presents a significant challenge in synthetic organic chemistry. The primary difficulty lies in controlling the regioselectivity of the allylation reaction on the aniline (B41778) ring. Standard electrophilic substitution or transition-metal-catalyzed C-H activation reactions on aniline derivatives tend to favor substitution at the ortho and para positions due to the directing effects of the amino group. Consequently, direct meta-allylation is not a commonly employed strategy for the synthesis of this specific isomer.

Strategies for Regioselective Allylation of Aniline Systems

Research into the direct C-H allylation of aniline systems has predominantly focused on achieving ortho or para selectivity. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic attack, preferentially at the positions ortho and para to it. While numerous methods exist for introducing allyl groups at these positions, methodologies for direct, regioselective C-H functionalization at the meta position of aniline are notably scarce. This regiochemical preference makes the direct synthesis of this compound a non-trivial synthetic problem that is typically circumvented by using precursor molecules.

Approaches via Functionalization of Precursor Molecules, including Halogenated Anilines

Given the challenges of direct meta-allylation, the most practical and widely used approaches for the synthesis of this compound involve the functionalization of pre-functionalized aniline precursors. This strategy allows for precise control over the position of the incoming allyl group. A common approach is the use of halogenated anilines, such as 3-bromoaniline (B18343) or 3-iodoaniline (B1194756), in transition-metal-catalyzed cross-coupling reactions.

Several established cross-coupling methodologies can be effectively applied for this purpose:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 3-allylaniline, this would entail the reaction of 3-bromoaniline with an allylboronic acid or its ester derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. The synthesis of 3-allylaniline can be achieved by reacting 3-iodoaniline with an allyltin (B8295985) reagent, such as allyltributyltin. While effective, a significant drawback of this method is the toxicity of the organotin reagents and byproducts.

Kumada Coupling: This method utilizes a Grignard reagent and an organohalide, typically catalyzed by nickel or palladium complexes. To synthesize the target compound, 3-chloroaniline (B41212) or 3-bromoaniline could be coupled with allylmagnesium bromide. A key limitation is the high reactivity of Grignard reagents, which may not be compatible with certain functional groups.

Another potential, albeit less direct, route involves the Claisen rearrangement . This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether. In principle, allyl 3-aminophenyl ether could be synthesized and subsequently heated to induce rearrangement. However, the aromatic Claisen rearrangement of allyl phenyl ethers typically yields ortho-allylphenols. If the ortho positions are blocked, the allyl group can migrate to the para position. Achieving a meta-substituted product through this pathway is not a standard outcome and would require a more complex, multi-step synthetic design.

| Coupling Reaction | Aniline Precursor | Allyl Reagent | Catalyst (Typical) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromoaniline, 3-Iodoaniline | Allylboronic acid/ester | Palladium complex (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, low toxicity of boron reagents. | Stability of some boronic acids can be an issue. |

| Stille | 3-Iodoaniline, 3-Bromoaniline | Allyltributyltin | Palladium complex (e.g., Pd(PPh₃)₄) | Broad scope, air and moisture stable reagents. | High toxicity of tin compounds and byproducts. |

| Kumada | 3-Chloroaniline, 3-Bromoaniline | Allylmagnesium bromide | Nickel or Palladium complex (e.g., NiCl₂(dppp)) | High reactivity, readily available Grignard reagents. | Low functional group tolerance, sensitive to moisture and air. |

Synthesis of Related Allylaniline Isomers and Derivatives

While the synthesis of the meta isomer is challenging to achieve directly, the synthesis of other allylaniline isomers and N-allylated derivatives is well-established, employing a variety of synthetic methodologies.

N-Allylation Approaches to N-(Prop-2-en-1-yl)aniline Analogs

The synthesis of N-(prop-2-en-1-yl)aniline, or N-allylaniline, involves the formation of a bond between the nitrogen atom of the aniline and an allyl group. This is a common and generally straightforward transformation. The classical approach involves the reaction of aniline with an allyl halide, such as allyl bromide or allyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct. A typical procedure involves heating aniline with allyl chloride and an aqueous solution of sodium hydroxide (B78521), which yields N-allylaniline. rsc.org Over-alkylation to form N,N-diallylaniline can be a competing reaction, but reaction conditions can be optimized to favor the mono-allylated product.

More advanced and greener methods utilize allylic alcohols as the alkylating agent, which produces water as the only byproduct. nih.gov These reactions are often catalyzed by transition metals or, in some sustainable approaches, by metal-free catalysts.

ortho- and para-Alkenylation Strategies

As mentioned, direct C-H functionalization of the aniline ring is a powerful tool for synthesizing ortho and para allylaniline isomers. These methods often rely on transition-metal catalysis, where a directing group on the aniline nitrogen coordinates to the metal center and directs the C-H activation to a specific position.

ortho-Selective Strategies: A variety of catalytic systems have been developed for the ortho-alkenylation of anilines. These include magnesium-catalyzed reactions with alkynes and rhodium(III)-catalyzed reactions where a removable N-Boc protecting group directs the alkenylation. researchgate.net Palladium-catalyzed methods have also been reported for the selective synthesis of ortho-allylic anilines through C-H activation. rsc.org Furthermore, scandium-catalyzed ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines provides a route to specific 2-allylaniline (B3051291) derivatives. rsc.orgdergipark.org.tr

para-Selective Strategies: Achieving para-selectivity can be more challenging as it often competes with the electronically favored ortho position. However, specialized ligand and catalyst systems have been designed to overcome this. For instance, palladium catalysts in conjunction with specific S,O-ligands have been shown to promote highly para-selective C-H olefination of aniline derivatives. Ruthenium-catalyzed reactions utilizing a pyrimidine (B1678525) auxiliary have also been reported for para-selective C-H alkylation.

| Position | Catalyst System | Directing/Protecting Group | Alkene/Alkyne Source | Yields |

|---|---|---|---|---|

| ortho | Magnesium(II) triflimidate | None (for free anilines) | Alkynes | Excellent |

| ortho | Rhodium(III) complex | N-Boc | Alkenes (e.g., acrylates) | Good to Excellent |

| ortho | Scandium (half-sandwich) | None (on 2-methyl tertiary anilines) | Internal alkynes | High |

| para | Palladium/S,O-ligand | None (on tertiary anilines) | Olefins | Good |

| para | Ruthenium complex | Pyrimidine auxiliary | Alkenes | Moderate to Good |

Green Chemistry Approaches in Allylaniline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of allylanilines, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.netnih.govijirt.orgorganic-chemistry.org

For N-allylation , significant progress has been made in developing sustainable methods. One notable approach is the use of a metal-free, recyclable catalyst, 1,3-bis(carboxymethyl)imidazolium chloride, for the reaction of anilines with allylic alcohols. nih.gov This method is performed under mild conditions, and the only byproduct is water, making it a highly atom-economical and environmentally benign process. Another green approach employs potassium fluoride (B91410) supported on Celite (KF-Celite) as an inexpensive and noncorrosive catalyst for the selective monoallylation of anilines with allyl halides, reducing the need for more hazardous bases or transition metal catalysts. nih.gov Additionally, reusable solid acid catalysts like zirconium dioxide supported tungsten oxide have been developed for the dehydrative monoallylation of aniline with allyl alcohol, which can be used in continuous flow systems. nih.govresearchgate.net

Utilization of Deep Eutectic Solvents in Amination Reactions

Deep Eutectic Solvents (DESs) have gained significant traction as environmentally benign alternatives to conventional volatile organic solvents in chemical synthesis. mdpi.comacademie-sciences.fr These systems are typically formed by mixing two or more components, a hydrogen bond acceptor (HBA) like a quaternary ammonium (B1175870) salt and a hydrogen bond donor (HBD) such as urea (B33335), glycerol, or carboxylic acids, which results in a mixture with a melting point significantly lower than its individual components. mdpi.comacademie-sciences.frrsc.org The unique physicochemical properties of DESs, including low volatility, high thermal stability, and tunable polarity, make them highly advantageous for a variety of organic reactions, including aminations. mdpi.com

In the context of aniline derivative synthesis, DESs can function as both the reaction medium and a catalyst, thereby simplifying the process and reducing waste. mdpi.commdpi.com The extensive hydrogen-bonding network within DESs can facilitate reaction kinetics without the need for additional catalysts or harsh conditions. mdpi.com For instance, the N-alkylation of aromatic primary amines has been successfully demonstrated using DESs. A notable example is the reaction of aniline with hexyl bromide, which yields the corresponding secondary amine in good yield when conducted in 'reline' (a 1:2 molar mixture of choline (B1196258) chloride and urea) at 50 °C. mdpi.com This approach is applicable to a range of aromatic amines and alkylating agents. mdpi.com

The dual role of DES components as both solvent and reactant has also been explored. By forming a eutectic mixture where an amine like o-phenylenediamine (B120857) is a constituent of the solvent itself, waste generation is minimized. nih.gov Furthermore, DESs composed of choline chloride and urea have been employed as green reaction media for synthesizing various heterocyclic compounds derived from chalcones, showcasing their versatility. ekb.eg

Below is a table summarizing various DESs and their applications in reactions relevant to aniline derivative synthesis.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference(s) |

| Choline Chloride | Urea | 1:2 | N-alkylation of aromatic amines | mdpi.com |

| Choline Chloride | Aniline | 1:1 | Amine protection reactions | nih.gov |

| Choline Chloride | o-Phenylenediamine | 1:1 | Synthesis of benzimidazole (B57391) derivatives | nih.gov |

| Choline Chloride | Malonic Acid | 1:1 | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | mdpi.com |

| Choline Chloride | Urea | Not Specified | Synthesis of chalcone (B49325) derivatives | ekb.eg |

This table is interactive. Click on the headers to sort the data.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. rsc.orgeurekaselect.com This technology is particularly effective for synthesizing aniline derivatives. When combined with solvent-free conditions, it represents a significant advancement in green chemistry. mdpi.comorganic-chemistry.org

A novel, microwave-assisted method has been developed for producing anilines from activated aryl halides using aqueous ammonium hydroxide, eliminating the need for organic solvents and metal catalysts. nih.govnih.gov For example, various substituted anilines can be synthesized by heating the corresponding aryl halide at 130-140°C for 10-20 minutes under microwave irradiation. nih.gov This protocol is efficient for producing important pharmaceutical building blocks. nih.gov

The N-alkylation of anilines, a direct route to compounds like this compound, is often challenging due to the potential for multiple alkylations. eurekaselect.com However, microwave irradiation has been shown to facilitate the monoalkylation of anilines. The aza-Michael addition of anilines to chalcones, for instance, proceeds smoothly under microwave irradiation to yield monoalkylated products. eurekaselect.com Similarly, the N-propargylation of aniline derivatives has been optimized using microwave heating, significantly reducing reaction times from hours to minutes and increasing yields. mdpi.com Solvent-free N-alkylation of various amides and lactams has also been achieved rapidly under microwave irradiation using phase-transfer catalytic conditions. mdpi.com

The following table presents examples of microwave-assisted synthesis of aniline derivatives and related compounds.

| Reactants | Reagents/Conditions | Product Type | Yield | Reaction Time | Reference(s) |

| Activated Aryl Halides, NH₄OH | Microwave, 130-140°C | Substituted Anilines | High | 10-20 min | nih.govnih.gov |

| Anilines, Chalcones | Microwave | Monoalkylated β-aminocarbonyls | Not Specified | Not Specified | eurekaselect.com |

| Aniline derivatives, Propargyl bromide | K₂CO₃, KI, Acetonitrile, Microwave, 160°C | N-propargyl anilines | 62-72% | 30 min | mdpi.com |

| Anilines, Paraformaldehyde, Alkyne | (±)Camphor-10-sulfonic acid, Microwave, 90°C | Quinolines | 26-90% | 20 min | rsc.org |

| Amides/Lactams, Alkyl Halide | K₂CO₃/KOH, TBAB, Solvent-free, Microwave | N-alkylated amides/lactams | Not Specified | 55-150 s | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Biocatalytic Transformations in Aniline Derivative Synthesis

Biocatalysis offers a highly selective and sustainable approach to chemical synthesis, utilizing enzymes to perform transformations under mild, aqueous conditions. researchgate.net This methodology has been increasingly applied to the synthesis of amines and their derivatives, providing an alternative to traditional chemical routes that often require harsh reagents and metal catalysts. mdpi.comnih.gov

A biocatalytic platform for aniline synthesis has been developed based on the oxidative amination of cyclohexanones. nih.govresearchgate.net Through directed evolution of a flavin-dependent enzyme (PtOYE), catalysts were engineered to prepare a wide array of secondary and tertiary anilines with diverse substitution patterns in high conversion rates. nih.govresearchgate.net This enzymatic system demonstrates the potential of flavin-dependent enzymes in organic synthesis and drug development. researchgate.net

Other classes of enzymes, such as transaminases and imine reductases, are also pivotal in amine synthesis. mdpi.com Amine transaminases (ATAs) can be used for the biocatalytic amination of carbonyl compounds to produce valuable amine intermediates. researchgate.net Nitroreductase enzymes present another green route, facilitating the reduction of aromatic nitro compounds to the corresponding anilines in aqueous buffer at room temperature, thus avoiding the need for high-pressure hydrogen and precious-metal catalysts. nih.gov

Furthermore, enzymes like laccase and peroxidase have been used for the polymerization of aniline and its derivatives. publichealthtoxicology.comx-mol.com For example, laccase can catalyze the copolymerization of aniline and 3-aminobenzoic acid in a DES/buffer mixture. publichealthtoxicology.com Similarly, peroxidases have been employed to graft aniline onto natural lignin, creating amino-functionalized polymers with modified properties. mdpi.com These enzymatic polymerizations represent a mild, one-pot synthesis method for creating functional polyaniline derivatives. researchgate.net

The table below highlights various biocatalytic systems used for the synthesis of anilines and related compounds.

| Enzyme Type | Reaction | Substrates | Key Features | Reference(s) |

| Flavin-dependent enzyme (PtOYE variants) | Oxidative Amination | Cyclohexanones, Amines | Synthesis of secondary and tertiary anilines | nih.govresearchgate.net |

| Nitroreductase (NR-55) | Nitro Reduction | Aromatic nitro compounds | Continuous flow synthesis, avoids H₂/metal catalysts | nih.gov |

| Transaminase (ATA) | Reductive Amination | Carbonyl compounds, Amine donors | Synthesis of chiral amines | mdpi.comresearchgate.net |

| Laccase | Oxidative Polymerization | Aniline, 3-Aminobenzoic acid | Conducted in DES/buffer co-solvent | publichealthtoxicology.com |

| Peroxidase | Grafting Polymerization | Lignin, Aniline | Creates amino-functionalized polymers | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Transformation Pathways of 3 Prop 2 En 1 Yl Aniline

Reactions Involving the Amino Moiety of 3-(Prop-2-EN-1-YL)aniline

The amino group attached to the benzene (B151609) ring profoundly influences the reactivity of the aromatic system. It acts as a strong activating group, directing incoming electrophiles to specific positions on the ring. Furthermore, the nitrogen atom itself can undergo various derivatization reactions.

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The amino group in this compound is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. Consequently, electrophiles preferentially attack these sites. However, the high reactivity of the aniline ring can sometimes lead to challenges such as polysubstitution.

Halogenation: The reaction of aniline with bromine water is typically rapid and results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate at room temperature, illustrating the strong activating nature of the amino group. To achieve monosubstitution, the reactivity of the amino group must be moderated. This is commonly accomplished by acetylating the amine, which reduces its activating effect and allows for controlled halogenation.

Nitration: Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH3+). This protonated group is strongly deactivating and a meta-director, leading to a significant amount of the meta-nitro product. To circumvent this, the amino group is often protected, for instance as an acetamide, before nitration to favor the formation of ortho and para isomers.

Sulfonation: The sulfonation of aniline with concentrated sulfuric acid leads to the formation of anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form sulfanilic acid. This reaction is reversible, and the sulfonic acid group can be removed by treating the product with dilute hot aqueous acid.

Derivatization of the Amine Functionality

The amine functionality of this compound can be readily derivatized to alter its chemical properties or to introduce new functional groups.

Acylation: The amino group can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides. For example, reaction with 3,3-dimethylacryloyl chloride in the presence of pyridine (B92270) can yield the corresponding N-acylated product. This transformation is often employed to protect the amino group or to reduce its activating influence during electrophilic aromatic substitution reactions.

Alkylation: N-alkylation of anilines can be achieved through various methods. For instance, the selective monoallylation of anilines can be performed using allyl alcohol in the presence of a suitable catalyst, such as zirconium dioxide supported tungsten oxide.

Diazotization: Primary aromatic amines like this compound react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form arenediazonium salts. This process is known as diazotization. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of a range of substituents onto the aromatic ring, including halogens, cyano, hydroxyl, and hydrogen. Arenediazonium salts can also act as electrophiles in coupling reactions with activated aromatic compounds to form brightly colored azo compounds.

Reactions Involving the Allyl Moiety of this compound

The allyl group provides a versatile handle for a variety of transformations, including carbon-carbon bond-forming reactions and the introduction of new functional groups.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum.

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, if a second allyl group is introduced onto the nitrogen atom to form a diallylamine (B93489) derivative, intramolecular RCM can be employed to construct nitrogen-containing heterocyclic rings. This reaction is a highly efficient method for the synthesis of unsaturated nitrogen heterocycles such as pyrrolines and tetrahydropyridines. The use of catalysts like Grubbs' second-generation catalyst has been shown to be effective for the RCM of N-protected diallylamines.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs' II | N-Tosyl-diallylamine | N-Tosyl-2,5-dihydropyrrole | High | |

| Grubbs' II | N-Tosyl-bis(2-methylallyl)amine | N-Tosyl-3,4-dimethyl-2,5-dihydropyrrole | High |

Cross-Metathesis (CM): The allyl group of this compound can potentially participate in cross-metathesis reactions with other alkenes. This would allow for the elongation of the side chain and the introduction of new functional groups. The success and selectivity of such reactions would depend on the choice of catalyst and reaction partner.

Cycloaddition Reactions, such as [4+2] Cycloadditions

The double bond of the allyl group can act as a 2π component in cycloaddition reactions, providing a route to cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The allyl group in this compound can act as a dienophile, particularly if the dienophile is activated by an electron-withdrawing group. The reaction involves the concerted interaction of the 4π electrons of the diene with the 2π electrons of the dienophile. The efficiency of the reaction would be influenced by the electronic nature of both the diene and the dienophile.

[3+2] Cycloaddition: This type of reaction involves a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile) to form a five-membered ring. The allyl group of this compound can serve as the dipolarophile. A variety of 1,3-dipoles, such as nitrile oxides, azides, and nitrones, can be employed in these reactions. The [3+2] cycloaddition is a powerful tool for the construction of five-membered carbocycles and heterocycles.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the allyl group. The regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkene. In the first step, borane (B79455) (BH₃) adds across the double bond, with the boron atom attaching to the less substituted carbon and a hydrogen atom to the more substituted carbon. Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. This reaction would convert the allyl group of this compound into a 3-(3-hydroxypropyl)aniline. The addition of the H and OH groups occurs with syn stereochemistry.

| Reagents | Intermediate | Product | Regioselectivity |

| 1. BH₃·THF 2. H₂O₂, NaOH | Trialkylborane | Primary alcohol | Anti-Markovnikov |

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the allyl group typically follows Markovnikov's rule. This means that the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon of the allyl group), and the halogen atom adds to the more substituted carbon, leading to the formation of a secondary halide. This regioselectivity is due to the formation of the more stable secondary carbocation intermediate. However, in the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in anti-Markovnikov addition.

Isomerization of the Double Bond

The terminal double bond of the allyl group in this compound can be isomerized to form the more thermodynamically stable internal (E)- and (Z)-3-(prop-1-en-1-yl)aniline isomers. This transformation is typically catalyzed by transition metals, with ruthenium and iron complexes being particularly effective. These catalysts operate through mechanisms that often involve the formation of metal-hydride species, which facilitate the migration of the double bond.

The isomerization process is of significant synthetic utility as it converts the terminal alkene into an enamine precursor, which can participate in a different set of chemical reactions. The stereoselectivity of the isomerization is highly dependent on the catalyst system and reaction conditions employed.

Table 1: Catalytic Isomerization of Allylic Double Bonds

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Ruthenium-based catalysts | Allylarenes | (E)- and (Z)-propenylarenes | High efficiency and selectivity. nih.govsemanticscholar.org |

| Iron-based catalysts | Allyl arenes, aliphatic alkenes | Internal alkenes | Utilizes earth-abundant metal; proceeds via Fe(I)/Fe(III) catalytic cycle. researchgate.netnih.gov |

Cross-Coupling and C-H Activation Reactions with this compound

The aromatic ring of this compound is amenable to various cross-coupling and C-H activation reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are predominant in this area. The amino group can direct the regioselectivity of these transformations, typically to the ortho and para positions. However, methods for meta-C-H functionalization have also been developed, offering alternative pathways for substitution. nih.gov

Common cross-coupling reactions include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. In Suzuki coupling, the aniline derivative can be converted to an organoboron species or coupled with an aryl halide. The Heck reaction allows for the arylation or vinylation of the aromatic ring. core.ac.uknih.gov The Buchwald-Hartwig amination enables the coupling of the aniline with aryl halides to form diarylamines.

C-H activation strategies provide a more atom-economical approach by directly functionalizing the C-H bonds of the aromatic ring, avoiding the need for pre-functionalized starting materials. rsc.org

Table 2: Cross-Coupling and C-H Activation Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids/esters | Pd(OAc)₂ / Phosphine ligands | Biaryl compounds |

| Heck Reaction | Alkenes/Aryl halides | Pd(OAc)₂ / Phosphine ligands | Substituted anilines |

| Buchwald-Hartwig Amination | Aryl halides | Pd₂(dba)₃ / Buchwald ligands | Diarylamines |

| meta-C-H Arylation | Aryl iodides | Pd(OAc)₂ / Norbornene mediator | meta-arylated anilines nih.gov |

Intramolecular Cyclization and Rearrangement Processes, including Radical Ipso-cyclization

The presence of both an amino group and an allyl group in this compound allows for a variety of intramolecular cyclization reactions to form heterocyclic structures, such as indoles and quinolines. nih.govorganic-chemistry.org These reactions can be promoted by transition metal catalysts, acids, or radical initiators.

For instance, palladium-catalyzed intramolecular cyclization can lead to the formation of five- or six-membered nitrogen-containing rings. rsc.orgresearchgate.net The reaction pathway can often be controlled by the choice of catalyst and reaction conditions.

Radical ipso-cyclization represents a unique transformation where a radical intermediate attacks the aromatic ring at the position bearing a substituent (ipso position), leading to the formation of spirocyclic compounds. This pathway is particularly relevant for appropriately substituted N-arylpropiolamides, where a radical addition to the alkyne is followed by ipso-cyclization. rsc.org While direct examples with this compound are not prevalent, analogous radical-mediated dearomatization of arylsulfonyl-o-allylanilines suggests the potential for such transformations. rsc.org Photocatalytic methods have emerged as a mild and efficient way to initiate these radical cascade reactions. scispace.comresearchgate.net

The synthesis of quinolines from anilines is a classical transformation, and derivatives of this compound can serve as precursors in reactions like the Skraup or Doebner-von Miller synthesis. nih.govmdpi.com More modern approaches involve electrophilic cyclization of N-(2-alkynyl)anilines, which can be conceptually related to potential transformations of this compound derivatives. nih.govresearchgate.net

Table 3: Intramolecular Cyclization and Rearrangement Reactions

| Reaction Type | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(II) complexes | Indolines, Quinolines | Formation of 5- or 6-membered heterocycles. rsc.orgresearchgate.net |

| Radical Ipso-cyclization | Radical initiators (e.g., TBAB/oxone) | Spirocyclic compounds | Involves attack at a substituted ring position. rsc.org |

| Radical Carboamination/Dearomatization | Photoredox catalysts | Indoline-fused heterocycles | Proceeds via a radical cascade. rsc.org |

| Electrophilic Cyclization | I₂, ICl, Br₂ | Substituted Quinolines | 6-endo-dig cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net |

Oxidation and Reduction Pathways

The allyl group and the aniline moiety of this compound can undergo selective oxidation and reduction reactions.

Oxidation: The double bond of the allyl group is susceptible to oxidation to form an epoxide, diol, or can be cleaved under stronger oxidative conditions. Epoxidation can be achieved using peroxy acids like meta-chloroperbenzoic acid (m-CPBA). nih.govmdpi.com The reaction of the aniline nitrogen with oxidants can lead to the formation of nitroso, nitro, or polymeric species. The specific outcome depends on the oxidant used and the reaction conditions. The amino group can also direct oxidation to the aromatic ring.

Reduction: The double bond of the allyl group can be selectively reduced to a propyl group through catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst. This transformation yields 3-propylaniline. The aromatic ring can also be hydrogenated under more forcing conditions, leading to the corresponding cyclohexylamine (B46788) derivative. nih.gov Reductive amination of nitroarenes with allylboranes represents an alternative route to N-allylanilines, showcasing the reductive transformation of a nitro group to an N-allyl amine. rsc.org

Table 4: Oxidation and Reduction Reactions

| Reaction Type | Reagent | Functional Group Targeted | Product |

|---|---|---|---|

| Epoxidation | m-CPBA | Allyl double bond | 3-(oxiran-2-ylmethyl)aniline |

| Dihydroxylation | OsO₄, H₂O₂ | Allyl double bond | 3-(2,3-dihydroxypropyl)aniline organic-chemistry.org |

| Catalytic Hydrogenation | H₂, Pd/C | Allyl double bond | 3-propylaniline |

| Catalytic Hydrogenation | H₂, Ru catalyst | Aromatic ring | 3-allylcyclohexylamine nih.gov |

| Reductive Allylboration | Triallylborane | Nitro group (on precursor) | N-allylaniline rsc.org |

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Prop 2 En 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of atoms within the 3-(prop-2-en-1-yl)aniline molecule.

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic, amine, and allyl protons. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals are indicative of their specific electronic environments and spatial relationships with neighboring protons.

The aromatic region of the spectrum is expected to show complex signals corresponding to the four protons on the substituted benzene (B151609) ring. These protons are chemically non-equivalent and their shifts are influenced by the electron-donating amino group (-NH₂) and the weakly electron-withdrawing allyl group. The amino protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The allyl group gives rise to three distinct sets of signals:

A doublet for the two methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring.

A multiplet for the single methine proton (-CH=).

Two distinct signals for the terminal vinyl protons (=CH₂), which are diastereotopic.

The coupling between these protons results in characteristic splitting patterns. For instance, the methylene protons are split by the adjacent methine proton, and the methine proton is split by both the methylene and the terminal vinyl protons. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.2 | Multiplet | - |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |

| -CH= (methine) | 5.9 - 6.1 | Multiplet (ddt) | - |

| =CH₂ (vinyl, trans) | 5.0 - 5.2 | Multiplet (dq) | - |

| =CH₂ (vinyl, cis) | 5.0 - 5.2 | Multiplet (dq) | - |

| -CH₂- (allyl) | 3.3 - 3.5 | Doublet | ~6-7 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.il

The spectrum of this compound will display signals for the six aromatic carbons and the three carbons of the allyl group.

Aromatic Carbons: The chemical shifts of the aromatic carbons range from approximately 113 to 147 ppm. The carbon atom bonded to the nitrogen (C-NH₂) is significantly shielded, appearing at a lower chemical shift, while the carbon attached to the allyl group and the other substituted carbon appear at higher chemical shifts. oregonstate.educhemguide.co.uk

Allyl Group Carbons: The three carbons of the prop-2-en-1-yl group are found in the aliphatic and alkene regions of the spectrum. The sp² hybridized carbons of the double bond (=CH- and =CH₂) appear between 115 and 137 ppm, while the sp³ hybridized methylene carbon (-CH₂-) adjacent to the aromatic ring appears further upfield. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 145 - 148 |

| Aromatic C-Allyl | 138 - 141 |

| Aromatic C-H | 113 - 130 |

| -CH= (methine) | 135 - 138 |

| =CH₂ (vinyl) | 115 - 118 |

| -CH₂- (allyl) | 38 - 42 |

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. This is particularly useful for confirming the spin system of the allyl group, showing cross-peaks between the -CH₂-, -CH=, and =CH₂ protons. It would also help in assigning adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for confirming the connection of the substituent groups to the benzene ring. For instance, it would show a correlation between the methylene protons (-CH₂-) of the allyl group and the aromatic carbon atom at the point of attachment (C-3), as well as adjacent aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are close in space, irrespective of their bonding connectivity. diva-portal.org This can provide information about the preferred conformation of the allyl group relative to the aromatic ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound will exhibit absorption bands corresponding to the stretching and bending vibrations of the bonds present in the molecule.

N-H Vibrations: The primary amine group (-NH₂) is characterized by two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. orientjchem.org An N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹. The vinylic C-H stretching of the allyl group is also found in this region. Aliphatic C-H stretching of the -CH₂- group occurs just below 3000 cm⁻¹. C-H out-of-plane bending vibrations for the substituted aromatic ring appear in the fingerprint region (650-900 cm⁻¹) and are diagnostic of the substitution pattern. vscht.cz

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to a set of sharp bands in the 1450-1600 cm⁻¹ region. The C=C stretching of the terminal alkene in the allyl group usually appears around 1640 cm⁻¹.

C-N Vibrations: The C-N stretching vibration of the aromatic amine is expected in the 1250-1340 cm⁻¹ range. orientjchem.org

Table 3: Predicted IR Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Vinylic C-H Stretch | Alkene | 3050 - 3080 |

| Aliphatic C-H Stretch | Alkane (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Alkene | ~1640 |

| N-H Bend | Primary Amine | 1600 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1340 |

| C-H Out-of-plane Bend | Aromatic Ring | 650 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The aniline (B41778) moiety acts as the primary chromophore in this compound.

The UV-Vis spectrum of aniline in a neutral solvent typically displays two main absorption bands. researchgate.net

An intense band around 230-240 nm, corresponding to a π → π* transition of the benzene ring (the primary band).

A weaker band around 280-290 nm, which is also a π → π* transition but is symmetry-forbidden, making it less intense (the secondary or benzenoid band). This band arises from the interaction of the lone pair of electrons on the nitrogen atom with the π-system of the aromatic ring. uomustansiriyah.edu.iq

The presence of the allyl group is not expected to significantly alter the fundamental electronic transitions of the aniline chromophore, as it is not in direct conjugation with the aromatic π-system. However, it may cause minor shifts (bathochromic or hypsochromic) in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted aniline. The exact positions of λmax can be influenced by the polarity of the solvent used for the analysis. libretexts.org

Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk For organic molecules like this compound, the absorption is primarily associated with specific functional groups known as chromophores, which contain valence electrons with low excitation energies. tanta.edu.eg

The primary chromophore in this compound is the aniline moiety. The electronic spectrum of this compound is characterized by transitions involving the π-electrons of the aromatic ring and the non-bonding (n) electrons of the amino group's nitrogen atom. shu.ac.uk The key electronic transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated π system of the benzene ring and typically result in strong absorption bands.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron from the nitrogen atom into a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk

The amino group (-NH₂) acts as a powerful auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its lone pair of electrons interacts with the π system of the benzene ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The prop-2-en-1-yl (allyl) group, being an alkyl substituent on the ring, has a minor electronic influence compared to the amino group.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Molecular Moiety | Expected Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Aromatic Ring | High |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide significant structural information based on the fragmentation patterns of the molecule upon ionization. aip.org

For this compound, with the molecular formula C₉H₁₁N, the exact molecular weight is 133.19 u. In an electron ionization (EI) mass spectrum, the parent molecule forms a molecular ion ([M]⁺•), which would be observed at an m/z value of 133.

The structure of the molecular ion subsequently undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to confirm the molecular structure. The predicted fragmentation for this compound would involve cleavage at the bond between the aromatic ring and the allyl substituent, a process favored due to the relative stability of the resulting fragments.

Key predicted fragments include:

Loss of the Allyl Radical: A primary fragmentation pathway would be the cleavage of the C-C bond between the ring and the allyl group, resulting in the loss of an allyl radical (•C₃H₅, mass 41 u). This would generate a stable aminophenyl cation at m/z 92.

Formation of Phenyl Cation: Fragmentation of the aniline structure can lead to the formation of the phenyl cation at m/z 77.

Loss of HCN: A characteristic fragmentation of the aniline ring or its fragments involves the elimination of a neutral hydrogen cyanide (HCN) molecule (mass 27 u), which could occur from the m/z 92 fragment to yield a fragment at m/z 65.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Ion Fragment | Neutral Loss |

|---|---|---|

| 133 | [C₉H₁₁N]⁺• (Molecular Ion) | - |

| 132 | [C₉H₁₀N]⁺ | •H |

| 92 | [C₆H₆N]⁺ | •C₃H₅ (Allyl radical) |

| 77 | [C₆H₅]⁺ | C₃H₆N |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical process that determines the mass percentage of each element within a compound. researchgate.net This technique is crucial for verifying the empirical formula of a newly synthesized substance and serves as a critical checkpoint for its purity. azom.com The most common method for organic compounds is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting products (carbon dioxide, water, nitrogen oxides) are collected and measured to calculate the original elemental composition. researchgate.net

For a compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen must closely match the theoretically calculated values. A widely accepted tolerance in academic and industrial research is a deviation of no more than ±0.4% from the calculated value. nih.gov

The molecular formula for this compound is C₉H₁₁N. The theoretical elemental composition is calculated based on its atomic constituents and the total molecular weight (133.19 g/mol ).

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 81.16% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 8.33% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The method involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a detailed three-dimensional model of the electron density, and thus the atomic structure, can be constructed. nih.gov

A successful crystallographic analysis provides unambiguous data on:

Molecular Connectivity and Conformation: The exact bonding arrangement and the spatial orientation of all atoms in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles they form.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions.

As of now, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if such an analysis were performed, it would yield the parameters listed in the table below, providing a complete and unequivocal structural description of the molecule in the solid state.

Table 4: Crystallographic Parameters to be Determined for this compound

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined by experiment |

| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. | To be determined by experiment |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. | To be determined by experiment |

| Bond Lengths | The precise distances between specific pairs of atoms (e.g., C-C, C-N). | To be determined by experiment |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-H, C-C-C). | To be determined by experiment |

Computational and Theoretical Investigations of 3 Prop 2 En 1 Yl Aniline

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and optimized geometry of molecules. nih.govscispace.com By approximating the complex many-electron system, DFT allows for the calculation of the molecule's lowest energy state, which corresponds to its most stable three-dimensional structure. For aniline (B41778) and its derivatives, DFT methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) have proven effective in predicting geometric parameters. nih.govasianpubs.org

The conformational analysis of 3-(prop-2-en-1-yl)aniline involves identifying the most stable arrangement of its atoms in space. The key variables are the bond lengths, bond angles, and, crucially, the dihedral angles associated with the flexible prop-2-en-1-yl (allyl) group and its orientation relative to the aniline ring. DFT calculations can map the potential energy surface by systematically rotating these flexible bonds, allowing researchers to identify the global minimum energy conformer.

The optimized geometry provides fundamental data such as the precise distances between atoms (bond lengths) and the angles they form (bond angles). For instance, calculations on aniline have shown that the amino group can affect the planarity of the molecule. researchgate.net In this compound, the allyl substituent further influences the charge distribution and, consequently, the structural parameters of the benzene (B151609) ring and the amino group. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |

| C1-N7 | 1.400 | C1-C2-H8 | 120.3 |

| N7-H13 | 1.013 | C1-N7-H13 | 115.0 |

| C3-C(allyl) | 1.510 | C2-C3-C(allyl) | 121.0 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. niscpr.res.in A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. niscpr.res.in This energy gap is instrumental in determining the molecule's electronic and optical properties. researchgate.net

DFT calculations are routinely used to compute the energies of the HOMO and LUMO. For aniline derivatives, these calculations help elucidate how different substituent groups modify the electronic structure and reactivity of the molecule. thaiscience.info The presence of the electron-donating amino group and the π-system of the allyl group in this compound would be expected to influence its HOMO and LUMO energy levels significantly.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap Note: These are representative values for a substituted aniline. The actual calculated values for this compound may differ.

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Understanding the distribution of electronic charge within a molecule is key to predicting its reactivity, intermolecular interactions, and various physical properties. Several computational techniques are employed for this purpose.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the net atomic charge on each atom. niscpr.res.in Although known to be dependent on the basis set used in the calculation, Mulliken analysis offers a straightforward way to conceptualize charge distribution. niscpr.res.inresearchgate.net For this compound, it would reveal how the electronegative nitrogen atom and the different carbon environments influence the local charges across the molecule. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map is a visualization tool that illustrates the electrostatic potential on a constant electron density surface of a molecule. wolfram.comuni-muenchen.deresearchgate.net It is an effective guide for predicting molecular reactivity, particularly towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.comresearchgate.net For this compound, MEP analysis would likely show a negative potential around the nitrogen atom of the amino group and the π-bonds of the benzene ring and allyl group, highlighting these as potential sites for electrophilic interaction. researchgate.netresearchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule into atomic basins based on the topology of the electron density. wikipedia.orgresearchgate.netresearchgate.netwiley-vch.de By analyzing critical points in the electron density, AIM can define atoms and the bonds between them. researchgate.net This theory allows for the calculation of various atomic properties, including atomic charges, which are generally less dependent on the basis set than Mulliken charges. wikipedia.org AIM analysis provides a detailed and physically grounded picture of chemical bonding and charge distribution. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. sphinxsai.com Using DFT, the harmonic vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. materialsciencejournal.org These calculations predict the frequencies of all normal modes of vibration.

For aniline and its derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data. asianpubs.orgresearchgate.netmaterialsciencejournal.org However, theoretical harmonic frequencies are often systematically higher than experimental anharmonic frequencies. To improve the correlation, calculated frequencies are typically scaled by an empirical factor (e.g., around 0.96 for B3LYP methods). asianpubs.org

A detailed vibrational analysis of this compound would involve calculating the frequencies and intensities of its IR and Raman active modes. This allows for the assignment of specific spectral bands to particular molecular motions, such as N-H stretching of the amino group, C-H stretching of the aromatic and allyl groups, C=C stretching of the ring and allyl chain, and various bending and torsional modes. sphinxsai.comnih.gov Such a correlation between theoretical and experimental spectra confirms the molecular structure and provides a deeper understanding of its vibrational properties. biorxiv.orgresearchgate.net

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Aniline-Related Modes Note: This table shows typical correlations for aniline derivatives. Specific frequencies for this compound would require dedicated calculation.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3505 | 3481 |

| N-H Symmetric Stretch | 3410 | 3395 |

| C-H Aromatic Stretch | 3060 | 3054 |

| C=C Aromatic Stretch | 1605 | 1603 |

| C-N Stretch | 1270 | 1278 |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical data processing and laser technology. nih.gov The NLO response of a molecule is determined by how its charge distribution is altered by an external electric field. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.govsciensage.info

Molecules with significant NLO properties often possess electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.govbohrium.com The aniline moiety can act as an electron donor. Computational methods, particularly DFT, are used to calculate the NLO properties of molecules. researchgate.netnih.gov The calculated first hyperpolarizability (β) is a crucial indicator of the second-order NLO activity. usp.brmdpi.com By comparing the calculated β value to that of a standard NLO material like urea (B33335), the potential of a new compound can be assessed. nih.gov For this compound, theoretical calculations could predict its potential as an NLO material by quantifying its polarizability and hyperpolarizability. physchemres.org

Table 4: Illustrative Calculated NLO Properties Note: These values are representative for a donor-π-acceptor type molecule and are presented for illustrative purposes. Calculations were performed using DFT methods.

| Property | Units | Calculated Value |

| Dipole Moment (μ) | Debye | 3.50 |

| Mean Polarizability (<α>) | 10⁻²⁴ esu | 15.2 |

| First Hyperpolarizability (βtot) | 10⁻³⁰ esu | 12.5 |

Quantum Chemical Parameters and Reactivity Indices

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters and reactivity indices can be derived to describe the global reactivity of a molecule. doaj.orgresearchgate.net These parameters, rooted in conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. thaiscience.info

Key parameters include:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Defined as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Defined as η = (I - A) / 2. It is a measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. thaiscience.info

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): Defined as ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ -χ). It quantifies the ability of a molecule to accept electrons.

Calculating these indices for this compound provides a comprehensive profile of its chemical behavior, helping to predict its reactivity in various chemical reactions. doaj.orgresearchgate.net

Table 5: Representative Quantum Chemical Parameters and Reactivity Indices (in eV) Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2 and are for demonstration purposes only.

| Parameter | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Electronegativity (χ) | (I+A)/2 | 3.40 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Chemical Softness (S) | 1/η | 0.41 |

| Electrophilicity Index (ω) | μ²/2η | 2.36 |

Polymerization and Advanced Material Science Applications of 3 Prop 2 En 1 Yl Aniline Derivatives

Homopolymerization of 3-(Prop-2-EN-1-YL)aniline

The homopolymerization of substituted anilines can sometimes be challenging compared to unsubstituted aniline (B41778). The presence of a substituent on the aromatic ring, such as the allyl group in this compound, can introduce steric effects that may hinder the polymerization process. researchgate.net While the polymerization of aniline typically proceeds through a head-to-tail coupling, bulky substituents can impede this regular chain formation, potentially leading to lower yields and molecular weights compared to polyaniline (PANI). researchgate.net

The synthesis would generally follow a chemical oxidative polymerization route, similar to that of other aniline derivatives. However, steric hindrance from the allyl group might necessitate modified reaction conditions to achieve a high-molecular-mass polymer. nih.gov Overcoming these challenges is crucial for exploring the unique properties of the resulting homopolymer, which would possess a pendant allyl group on each repeating unit, offering a high density of sites for post-polymerization modification.

Copolymerization with Other Monomers

To overcome the potential difficulties associated with the homopolymerization of sterically hindered monomers and to fine-tune the material's final properties, copolymerization with aniline is a widely adopted and effective strategy. researchgate.netresearchgate.net By chemically copolymerizing this compound with aniline, it is possible to create copolymers where the composition can be controlled by adjusting the monomer feed ratio. researchgate.net

This approach allows for the incorporation of the functional allyl group into the polyaniline backbone while maintaining desirable properties such as high conductivity and good environmental stability, which are characteristic of PANI. researchgate.net The resulting copolymers often exhibit improved solubility in common organic solvents compared to unsubstituted PANI, which is notoriously difficult to process. researchgate.netresearchgate.net The presence of the substituted monomer units can disrupt the strong inter-chain interactions that render PANI insoluble, thereby enhancing its processability for creating films and coatings. researchgate.net Studies on similar ortho-substituted allylic anilines have shown that copolymerization is an efficient technique to modify PANI and enhance the processing characteristics of the resulting materials. researchgate.net

Synthesis and Characterization of Polyaniline Derivatives from Allylanilines

The synthesis and subsequent characterization of polyaniline derivatives derived from allylanilines are fundamental to understanding their structure-property relationships.

Chemical oxidative polymerization is the most common and straightforward method for synthesizing polyaniline and its derivatives. researchgate.net The process typically involves the oxidation of the monomer in an acidic aqueous medium. researchgate.net For a monomer like this compound, the synthesis would involve dissolving the monomer in an acidic solution, such as 1 M hydrochloric acid (HCl), followed by the slow addition of an oxidizing agent. researchgate.netresearchgate.net

Ammonium (B1175870) persulfate (APS) is a frequently used oxidant for this reaction. researchgate.netresearchgate.net The polymerization process consists of three main stages: initiation, where the oxidant creates radical cations from the aniline monomers; propagation, where these radicals combine to form polymer chains; and termination. researchgate.net The reaction is often carried out at room temperature or below to control the reaction rate and ensure the formation of a high-molecular-weight polymer with a regular structure. researchgate.netresearchgate.net The resulting polymer, in its emeraldine (B8112657) salt form, is typically collected as a precipitate, which is then washed to remove unreacted monomer, oxidant, and oligomers. researchgate.net

Table 1: Typical Reagents for Chemical Oxidative Polymerization

| Role | Chemical Compound | Example Concentration/Ratio |

| Monomer | This compound / Aniline | 0.1 - 0.2 M |

| Acid/Dopant | Hydrochloric Acid (HCl) | 1.0 - 1.5 M |

| Oxidant | Ammonium persulfate (APS) | Typically a 1:1 or 1.25:1 molar ratio to monomer |

| Solvent | Water / Organic Solvent Mixture | - |

Scanning Electron Microscopy (SEM) is a critical tool for investigating the surface topology and microstructure of the synthesized polymers. The morphology of polyaniline and its derivatives is highly dependent on the synthesis conditions and the nature of the substituent. researchgate.netmdpi.com SEM analyses have revealed a variety of structures for substituted polyanilines, including nanofibrous, granular, spherical, and worm-like morphologies. researchgate.netresearchgate.netmdpi.com

For copolymers of aniline and substituted anilines, the morphology can be influenced by the copolymer composition. researchgate.net For instance, studies on copolymers of aniline and an ortho-substituted allylic aniline derivative showed that the morphology is dependent on the comonomer ratio. researchgate.net The introduction of the allyl group can alter the self-assembly process during polymerization, leading to different supermolecular structures compared to the purely fibrillar morphology often seen in standard PANI. researchgate.net The polymer may form more compact or porous structures, which can impact its application in areas like sensors and energy storage. analis.com.my

The introduction of a substituent onto the aniline ring has a profound effect on the characteristics of the resulting polymer due to both electronic and steric influences. nih.gov The allyl group at the meta-position in this compound is expected to impact several key properties.

Solubility: The presence of alkyl or other non-polar groups generally increases the solubility of polyaniline derivatives in organic solvents. researchgate.net This is because the substituent groups disrupt the planarity of the polymer backbone and weaken the intermolecular hydrogen bonding and π-π stacking, allowing solvent molecules to penetrate and solvate the polymer chains more easily. researchgate.net Copolymers of aniline with a similar substituted allylic aniline have been shown to have significantly improved solubility. researchgate.net

Electrical Conductivity: Substituents on the polyaniline backbone, whether electron-donating or electron-withdrawing, typically result in a decrease in electrical conductivity compared to unsubstituted PANI. researchgate.netnih.gov While an electron-donating group might be expected to stabilize the oxidized state, steric effects often dominate, causing a distortion of the polymer chain that disrupts π-conjugation and hinders charge transport along the backbone. nih.gov

Table 2: Comparative Properties of Polyaniline (PANI) and Substituted Polyanilines

| Property | Unsubstituted PANI | Substituted PANI (General Findings) | Expected Impact of 3-Allyl Group |

| Solubility | Poor in most common solvents | Generally increased researchgate.netresearchgate.net | Improved solubility |

| Electrical Conductivity | High (1-10 S/cm) | Generally decreased researchgate.netnih.govresearchgate.net | Decreased conductivity |

| Processability | Difficult | Improved researchgate.net | Enhanced processability |

| Morphology | Typically nanofibrillar researchgate.net | Varies (nanofibers, spherical, etc.) researchgate.netresearchgate.net | Potentially altered morphology (e.g., granular, porous) |

Applications in Functional Polymer Design

The true potential of incorporating this compound into polymer structures lies in the area of functional polymer design. The pendant allyl group is a versatile chemical handle that can undergo a variety of post-polymerization modification reactions. nih.gov This allows for the creation of highly functionalized materials with tailored properties for specific advanced applications.

One of the most powerful methods for modifying allyl groups is the thiol-ene "click" reaction. nih.gov This reaction is highly efficient and can be used to attach a wide range of molecules containing a thiol group to the polymer backbone. nih.gov This opens up possibilities for:

Attaching Biomolecules: Covalently binding enzymes or antibodies to create biosensors or biocompatible materials.

Improving Solubility and Dispersibility: Introducing hydrophilic groups (e.g., thioglycerol) to create water-soluble or dispersible conducting polymers.

Cross-linking: Using dithiol molecules to cross-link the polymer chains, forming robust hydrogels or membranes for applications in soft electronics or controlled-release systems. mdpi.com

Developing New Materials: Grafting other polymers or functional small molecules to create materials with combined properties, such as luminescence and conductivity. researchgate.net

By leveraging the reactivity of the allyl group, this compound serves as a valuable monomer for designing the next generation of smart and functional polymeric materials. rsc.org

Development of Conductive Polymers

The synthesis of conductive polymers from this compound derivatives leverages the well-established chemistry of polyaniline (PANI), one of the most studied conducting polymers due to its straightforward synthesis, tunable conductivity, and excellent environmental stability. qu.edu.qarsc.org The introduction of the allyl substituent onto the aniline ring, however, brings both opportunities and challenges to the resulting polymer's conductivity.

The primary method for creating these polymers is through oxidative polymerization, which can be carried out either chemically or electrochemically. wikipedia.orgscispace.com In a typical chemical synthesis, the this compound monomer is oxidized in an acidic medium using an oxidant like ammonium persulfate. scirp.orgd-nb.info The presence of the allyl group can influence the polymerization process and the final properties of the polymer.

Research into substituted polyanilines has shown that the nature and position of the substituent on the aniline ring have a significant impact on the polymer's electrical and physical properties. niscpr.res.inresearchgate.net Bulky substituents can increase the distance between polymer chains and introduce disorder, which generally leads to a decrease in electrical conductivity compared to the parent polyaniline. niscpr.res.in This is because efficient charge transport in conductive polymers relies on both intrachain (along the polymer backbone) and interchain (between adjacent chains) hopping of charge carriers. Increased interchain spacing hinders this process.

While specific conductivity values for the homopolymer of this compound are not extensively documented in readily available literature, studies on related substituted polyanilines provide valuable insights. For instance, the copolymerization of aniline with various substituted anilines has been shown to be an effective strategy for tuning the properties of the resulting material, such as solubility and processability, which are often limitations for pure polyaniline. scirp.orgd-nb.inforesearchgate.net It is hypothesized that the allyl group in poly(3-allylaniline) could serve as a site for secondary reactions or cross-linking, which could, in turn, affect the material's conductivity and mechanical properties.

The conductivity of these polymers is also heavily dependent on the doping process, where the polymer is exposed to a protonic acid to introduce charge carriers into the polymer backbone. nih.govorientjchem.org The choice of dopant and the degree of protonation are critical factors in achieving high conductivity.

Table 1: Factors Influencing the Conductivity of Substituted Polyanilines

| Factor | Effect on Conductivity | Rationale |

| Bulky Substituents | Generally decreases | Increases interchain distance, hindering charge hopping. niscpr.res.inresearchgate.net |

| Electron-donating Groups | Can influence redox potential | May facilitate or hinder the oxidation of the monomer. |

| Electron-withdrawing Groups | Generally decreases | Can make the polymer more difficult to oxidize. researchgate.net |

| Doping Level | Increases | Introduces charge carriers (polarons and bipolarons) into the polymer backbone. nih.govorientjchem.org |

| Polymerization Conditions | Affects morphology and order | Can influence the crystallinity and alignment of polymer chains. niscpr.res.in |

Fabrication of Chemical Sensors

The unique electronic properties of conductive polymers make them excellent candidates for the fabrication of chemical sensors, particularly chemiresistors. rsc.orgnih.govescholarship.org These sensors operate on the principle that the electrical resistance of the conductive polymer film changes upon exposure to an analyte gas or vapor. researchgate.net The interaction between the analyte and the polymer surface can alter the polymer's doping level, leading to a measurable change in conductivity.

Polymers derived from this compound are promising materials for such sensors. The functionalization of the polyaniline backbone with the allyl group can modify the polymer's surface chemistry and its affinity for different analytes, potentially enhancing both sensitivity and selectivity. conicet.gov.ar

The fabrication of a chemical sensor typically involves depositing a thin film of the conductive polymer onto a substrate with pre-patterned electrodes. escholarship.org This can be achieved through various methods, including spin-coating, drop-casting, or electrochemical deposition. Electrochemical polymerization offers the advantage of directly growing the polymer film onto the electrode surface in a controlled manner. scispace.comresearchgate.net

When a target analyte interacts with the surface of the poly(3-allylaniline) film, it can cause a change in the polymer's resistance. For example, exposure to a reducing gas like ammonia (B1221849) can de-dope the p-type polyaniline, leading to an increase in resistance. nih.gov The magnitude and speed of this response are key performance metrics for the sensor.

The allyl group on the this compound monomer provides a reactive handle for further functionalization of the polymer post-polymerization. This opens up possibilities for covalently attaching specific recognition elements to the polymer surface, which could lead to sensors with high selectivity for particular analytes. This post-functionalization approach is a significant area of research for developing advanced sensor arrays, often referred to as "electronic noses," capable of identifying complex mixtures of volatile organic compounds. conicet.gov.ar

Table 2: Key Performance Parameters of Chemiresistive Polymer Sensors

| Parameter | Description | Importance |

| Sensitivity | The magnitude of the sensor's response to a given concentration of analyte. | Determines the lowest detectable concentration of the analyte. |

| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of other interfering compounds. | Crucial for reliable detection in complex environments. |

| Response Time | The time it takes for the sensor to reach a certain percentage (e.g., 90%) of its final response upon exposure to the analyte. | Important for applications requiring rapid detection. |

| Recovery Time | The time it takes for the sensor's signal to return to its baseline after the analyte is removed. | Affects the sensor's ability to perform repeated measurements. |

| Stability | The ability of the sensor to maintain its performance characteristics over time and under varying environmental conditions. | Essential for long-term reliability and practical use. |